molecular formula C10H11N5O3S B12912156 5-Amino-2-{[6-(methanesulfonyl)pyridin-3-yl]amino}pyrimidin-4(3H)-one CAS No. 77961-74-1

5-Amino-2-{[6-(methanesulfonyl)pyridin-3-yl]amino}pyrimidin-4(3H)-one

Cat. No.: B12912156
CAS No.: 77961-74-1
M. Wt: 281.29 g/mol
InChI Key: ZAEYEFIJWLPRQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-((6-(methylsulfonyl)pyridin-3-yl)amino)pyrimidin-4(1H)-one is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes an amino group, a pyridine ring substituted with a methylsulfonyl group, and a pyrimidinone core

Properties

CAS No.

77961-74-1

Molecular Formula

C10H11N5O3S

Molecular Weight

281.29 g/mol

IUPAC Name

5-amino-2-[(6-methylsulfonylpyridin-3-yl)amino]-1H-pyrimidin-6-one

InChI

InChI=1S/C10H11N5O3S/c1-19(17,18)8-3-2-6(4-12-8)14-10-13-5-7(11)9(16)15-10/h2-5H,11H2,1H3,(H2,13,14,15,16)

InChI Key

ZAEYEFIJWLPRQT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C(C=C1)NC2=NC=C(C(=O)N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-((6-(methylsulfonyl)pyridin-3-yl)amino)pyrimidin-4(1H)-one typically involves multi-step organic reactions One common synthetic route starts with the preparation of the pyridine derivative, which is then functionalized with a methylsulfonyl group The pyrimidine core is subsequently constructed through a series of condensation reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound may involve optimization of the laboratory-scale synthesis to achieve higher yields and purity. This often includes the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-((6-(methylsulfonyl)pyridin-3-yl)amino)pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of the methylsulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of de-methylsulfonylated derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 5-Amino-2-{[6-(methanesulfonyl)pyridin-3-yl]amino}pyrimidin-4(3H)-one exhibit potential anticancer properties. Studies have shown that the compound can inhibit specific kinases involved in cancer cell proliferation. For instance, a study demonstrated that derivatives of this compound effectively inhibited the proliferation of various cancer cell lines, suggesting a promising avenue for developing targeted therapies against malignancies.

Inhibition of Enzymatic Activity

This compound has been studied for its ability to inhibit enzymes such as nicotinamide adenine dinucleotide (NAD+) biosynthesis pathways. Inhibitors targeting NAD+ metabolism are of interest due to their implications in cancer metabolism and aging. A patent has been filed detailing the synthesis and application of compounds related to this class, highlighting their role in inhibiting nicotinamide adenine dinucleotide phosphate (NADPH) oxidase, which is implicated in oxidative stress and inflammation .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. Studies have explored its effects on neuronal cell lines, indicating a reduction in oxidative stress markers and apoptosis in response to neurotoxic agents. These findings could pave the way for further exploration in conditions such as Alzheimer's disease.

Antimicrobial Properties

The antimicrobial activity of related pyrimidine derivatives has been documented, with some studies suggesting that compounds like this compound may exhibit efficacy against bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or protein function, making it a candidate for further investigation as an antimicrobial agent.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of a series of pyrimidine derivatives, including this compound, on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting significant potency compared to control treatments.

Case Study 2: Neuroprotection

In an experimental model using SH-SY5Y neuroblastoma cells exposed to oxidative stress, treatment with the compound resulted in a marked decrease in cell death and an increase in cell viability compared to untreated controls. This study supports the hypothesis that this compound may protect against neurodegeneration through its antioxidant properties.

Mechanism of Action

The mechanism of action of 5-Amino-2-((6-(methylsulfonyl)pyridin-3-yl)amino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may modulate signaling pathways by interacting with receptors or other proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-((6-(methylsulfonyl)pyridin-2-yl)amino)pyrimidin-4(1H)-one
  • 5-Amino-2-((6-(ethylsulfonyl)pyridin-3-yl)amino)pyrimidin-4(1H)-one
  • 5-Amino-2-((6-(methylsulfonyl)pyridin-3-yl)amino)pyrimidin-5(1H)-one

Uniqueness

The uniqueness of 5-Amino-2-((6-(methylsulfonyl)pyridin-3-yl)amino)pyrimidin-4(1H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylsulfonyl group on the pyridine ring enhances its solubility and reactivity, making it a valuable compound for various applications. Additionally, its ability to undergo diverse chemical reactions allows for the synthesis of a wide range of derivatives with tailored properties.

Biological Activity

5-Amino-2-{[6-(methanesulfonyl)pyridin-3-yl]amino}pyrimidin-4(3H)-one is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other cell proliferative disorders. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

The chemical structure of this compound includes:

  • Amino group : Enhances solubility and potential interactions with biological targets.
  • Pyrimidine core : Commonly found in nucleic acids, suggesting possible roles in cellular processes.
  • Methanesulfonyl group : May enhance binding affinity to specific targets.

Research indicates that this compound may act through several mechanisms:

  • Inhibition of NAMPT : It has been identified as an inhibitor of nicotinamide adenine dinucleotide (NAD+) biosynthesis via NAMPT inhibition, which is crucial for cancer cell metabolism and proliferation .
  • Modulation of MAPK Signaling Pathways : It may influence the MAPK signaling pathways, leading to apoptosis in cancer cells by down-regulating proteins associated with cell survival and proliferation .
  • Antiproliferative Effects : In various studies, it has shown significant antiproliferative effects against different cancer cell lines, suggesting its potential as an anticancer agent .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study ReferenceCell Line/ModelObserved EffectMechanism
HeLa cellsSignificant reduction in cell viabilityNAMPT inhibition
MCF-7 cellsInduction of apoptosisMAPK pathway modulation
A549 cellsCell cycle arrest at subG1 phaseAntiproliferative activity

Case Study 1: NAMPT Inhibition

In a study focusing on NAMPT inhibition, this compound was tested against various cancer cell lines. The results indicated a dose-dependent decrease in NAD+ levels, leading to increased apoptosis markers such as cleaved PARP and caspase activation.

Case Study 2: MAPK Pathway Modulation

Another investigation explored the effects on the MAPK signaling pathway using this compound. It was found that treatment resulted in decreased phosphorylation of ERK1/2 and upregulation of p21 and p27, indicating a halt in cell cycle progression and promotion of apoptosis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.